7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic Acid
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Overview
Description
7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic catalysts . Another approach is the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenylquinoline-4-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.
2-Phenylquinoline-4-carboxylic acid: Lacks both the bromine and methyl groups.
Uniqueness
7-Bromo-6-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both bromine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H12BrNO2 |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
7-bromo-6-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO2/c1-10-7-12-13(17(20)21)8-15(11-5-3-2-4-6-11)19-16(12)9-14(10)18/h2-9H,1H3,(H,20,21) |
InChI Key |
XOIGXOQFFMVDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(C=C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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